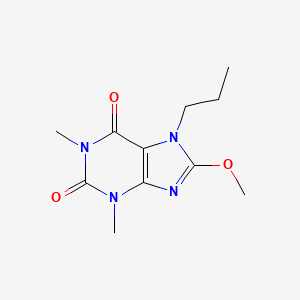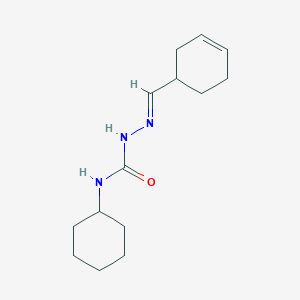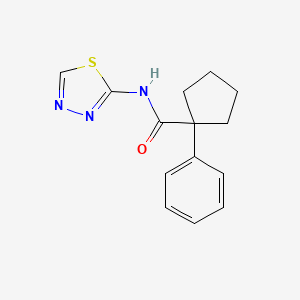
3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone, also known as PF-04859989, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinazolinone family and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone works by inhibiting the activity of PI3Kα, PI3Kδ, PI3Kγ, and mTOR kinases. These kinases play a key role in regulating cell growth, proliferation, and survival. By inhibiting their activity, this compound can effectively prevent the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as reduce inflammation and autoimmune responses. Additionally, this compound has been found to have a favorable toxicity profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is its potent activity against a range of kinases, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has a favorable toxicity profile, which is important for the development of safe and effective drugs. However, there are also limitations to the use of this compound in lab experiments. For example, its synthesis method is complex and time-consuming, which can limit its availability and use in research.
Direcciones Futuras
There are several future directions for research on 3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone. One area of focus is the development of new drugs based on this compound for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other disease areas. Finally, the development of new and more efficient synthesis methods for this compound could help to increase its availability and use in research.
Métodos De Síntesis
3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 3-methylbenzoic acid with trifluoromethylamine and subsequent cyclization with 2-aminobenzotrifluoride. The resulting product is then subjected to further chemical modifications to yield this compound.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent activity against a range of kinases, including PI3Kα, PI3Kδ, PI3Kγ, and mTOR. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and autoimmune disorders.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-10-5-4-6-11(9-10)21-14(22)12-7-2-3-8-13(12)20-15(21)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRZLWUEKSFYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737350.png)
![2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B5737358.png)
![1-(2-methylphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5737359.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5737364.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5737384.png)
![N-[4-(acetylamino)phenyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5737398.png)
![N'-{[2-(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737400.png)
![N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5737401.png)

![1-methyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5737437.png)


